molecular formula C10H7NO5 B11881405 4,5,8-Trihydroxyquinoline-3-carboxylic acid CAS No. 79364-27-5

4,5,8-Trihydroxyquinoline-3-carboxylic acid

Cat. No.: B11881405
CAS No.: 79364-27-5
M. Wt: 221.17 g/mol
InChI Key: UBDAUWYXMOGTFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8-Trihydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetone.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5,8-Trihydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

4,5,8-Trihydroxyquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,8-Trihydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 3-Hydroxyquinoline-4-carboxylic acid
  • 8-Hydroxyquinoline

Comparison: 4,5,8-Trihydroxyquinoline-3-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other quinoline derivatives that may have fewer hydroxyl groups or different substitution patterns .

Properties

CAS No.

79364-27-5

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

5,8-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO5/c12-5-1-2-6(13)8-7(5)9(14)4(3-11-8)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16)

InChI Key

UBDAUWYXMOGTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C(=CN2)C(=O)O)O

Origin of Product

United States

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